[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers
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Overview
Description
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is a complex organic compound characterized by the presence of a difluoromethyl group, a hydroxycyclobutyl ring, and a methanesulfonylchloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the difluoromethyl group, and the attachment of the methanesulfonylchloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methanesulfonylchloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methanesulfonylchloride group with an amine may produce a sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions, protein modifications, and cellular pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers involves its interaction with molecular targets such as enzymes, receptors, and proteins. The difluoromethyl group can enhance binding affinity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(trifluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylfluoride: Similar structure but with a methanesulfonylfluoride group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylbromide: Similar structure but with a methanesulfonylbromide group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C6H9ClF2O3S |
---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(11,12)3-4-1-6(10,2-4)5(8)9/h4-5,10H,1-3H2 |
InChI Key |
XDRBVRAMUVLUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)CS(=O)(=O)Cl |
Origin of Product |
United States |
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